Cas no 50992-45-5 (Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI))
50992-45-5 structure
Product Name:Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI)
Numero CAS:50992-45-5
MF:C21H26Cl2O2
MW:381.335944652557
CID:376916
PubChem ID:5256061
Update Time:2025-04-19
Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-chloro-6-[(5-chloro-2-hydroxy-4-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-2-propan-2-ylphenol
- 6,6'-methylenebis(4-chloro-2-isopropyl-m-cresol)
- 2,2'-methanediylbis[4-chloro-5-methyl-6-(1-methylethyl)phenol]
- EINECS 256-900-0
- NS00032185
- 50992-45-5
- I685E9Y4KA
- DTXSID00198991
- UNII-I685E9Y4KA
- 4-CHLORO-6-((5-CHLORO-2-HYDROXY-4-METHYL-3-PROPAN-2-YLPHENYL)METHYL)-3-METHYL-2-PROPAN-2-YLPHENOL
- Phenol, 2,2'-methylenebis(4-chloro-5-methyl-6-(1-methylethyl)-
- 2,2'-methylenebis(4-chloro-6-isopropyl-5-methylphenol)
- Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI)
-
- Inchi: 1S/C21H26Cl2O2/c1-10(2)18-12(5)16(22)8-14(20(18)24)7-15-9-17(23)13(6)19(11(3)4)21(15)25/h8-11,24-25H,7H2,1-6H3
- Chiave InChI: GHOQPLKDCJYBIC-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C(=C(C=1C)C(C)C)O)CC1=CC(=C(C)C(=C1O)C(C)C)Cl
Proprietà calcolate
- Massa esatta: 380.13118
- Massa monoisotopica: 380.130985
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 390
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 21
- XLogP3: 7.4
- Superficie polare topologica: 40.5
Proprietà sperimentali
- Densità: 1.183
- Punto di ebollizione: 476.7°Cat760mmHg
- Punto di infiammabilità: 242.1°C
- Indice di rifrazione: 1.579
- PSA: 40.46
Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI) Letteratura correlata
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Jason Wan Lab Chip, 2020,20, 4528-4538
50992-45-5 (Phenol,2,2'-methylenebis[4-chloro-5-methyl-6-(1-methylethyl)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso